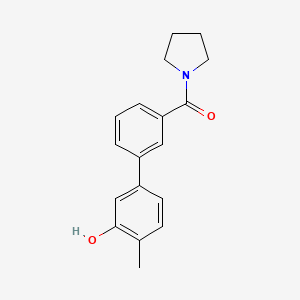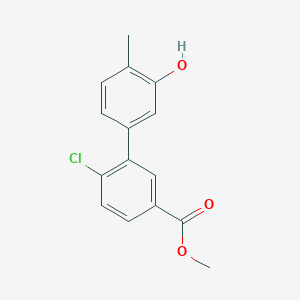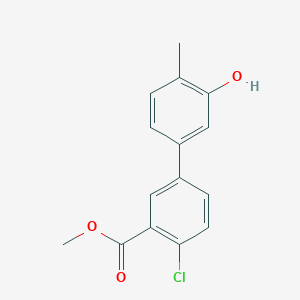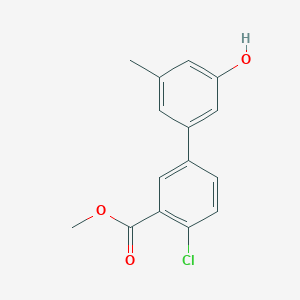
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2M5PCP95) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various biochemical and physiological processes, and as an inhibitor of certain enzymes. This compound has also been used in the development of several drugs, including anticonvulsants, anticoagulants, and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, drug metabolism, and the development of drugs. It has been used as a reagent in the synthesis of various compounds, and as a catalyst in various biochemical and physiological processes. It has also been used to study the effects of certain drugs on the body, as well as to investigate the mechanism of action of certain enzymes.
Wirkmechanismus
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes. It does this by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity can lead to a decrease in the production of certain metabolites, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to a decrease in the production of certain metabolites. This can lead to a decrease in the production of certain hormones, such as cortisol and testosterone, as well as a decrease in the activity of certain enzymes, such as those involved in the metabolism of drugs. In addition, 2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory and anticoagulant effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it is highly soluble in aqueous solutions. In addition, it is relatively stable and does not degrade easily. However, it is also important to note that 2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be toxic in large doses, and can also interfere with the activity of certain enzymes.
Zukünftige Richtungen
The use of 2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. One potential future direction is the use of 2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in the development of new drugs. In addition, it could be used to study the effects of certain drugs on the body, as well as to investigate the mechanism of action of certain enzymes. Furthermore, 2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the effects of certain drugs on the metabolism of other drugs. Finally, 2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to investigate the effects of certain hormones on the body, as well as to study the effects of certain drugs on the production of certain hormones.
Synthesemethoden
2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized from the reaction of 3-pyrrolidinylcarbonylphenyl phenol (3PCPP) and dimethyl sulfoxide (DMSO). The reaction is carried out in an aqueous solution at room temperature, and the product is filtered, washed, and dried to obtain a 95% pure sample of 2-Methyl-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
[3-(3-hydroxy-4-methylphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-7-8-15(12-17(13)20)14-5-4-6-16(11-14)18(21)19-9-2-3-10-19/h4-8,11-12,20H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPLRDCZBYJOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684044 |
Source


|
| Record name | (3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-77-3 |
Source


|
| Record name | (3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372485.png)

![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372491.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372492.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372499.png)




![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372519.png)

